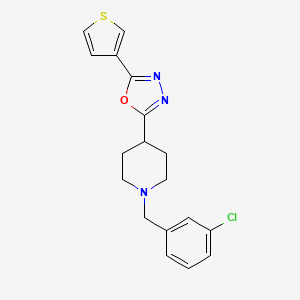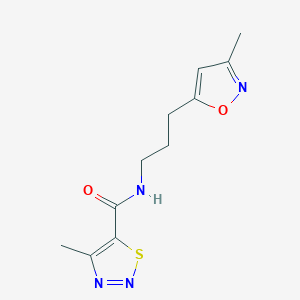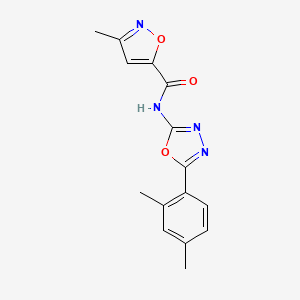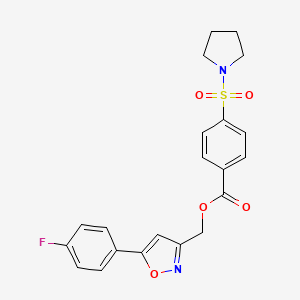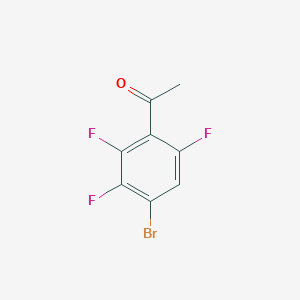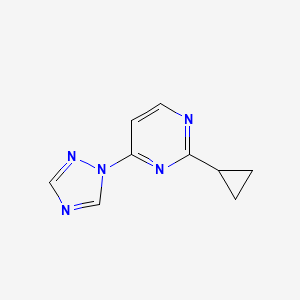![molecular formula C13H14ClNO2S B2362016 5,6,7,8,9,10-Hexahydrocyclohepta[b]indole-2-sulfonyl chloride CAS No. 1279219-21-4](/img/structure/B2362016.png)
5,6,7,8,9,10-Hexahydrocyclohepta[b]indole-2-sulfonyl chloride
カタログ番号:
B2362016
CAS番号:
1279219-21-4
分子量:
283.77
InChIキー:
ZLXRXUUYEGNTOH-UHFFFAOYSA-N
注意:
研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,6,7,8,9,10-Hexahydrocyclohepta[b]indole is a type of organic compound known as N-alkylindoles . These are compounds containing an indole moiety that carries an alkyl chain at the 1-position .
Synthesis Analysis
One method for synthesizing similar compounds involves a one-pot, three-component Fischer indolisation–N-alkylation sequence . This procedure is rapid, operationally straightforward, generally high yielding, and draws upon readily available building blocks (aryl hydrazines, ketones, alkyl halides) to generate densely substituted indole products .Molecular Structure Analysis
The molecular formula of 5,6,7,8,9,10-Hexahydrocyclohepta[b]indole is C13H15N . The InChI code is 1S/C13H15N/c1-2-6-10-11-7-4-5-9-13(11)14-12(10)8-3-1/h4-5,7,9,14H,1-3,6,8H2 .Chemical Reactions Analysis
The Fischer indolisation and indole N-alkylation are robust, clean, high-yielding processes which generate minimal quantities of by-products or leftovers . They are ideal within one-pot, multicomponent reaction cascades .Physical and Chemical Properties Analysis
The molecular weight of 5,6,7,8,9,10-Hexahydrocyclohepta[b]indole is 185.27 . It is a solid at room temperature .科学的研究の応用
Synthesis of Potent Antagonists
- The compound has been utilized in the synthesis of potent antagonists like 5-HT6, which is derived from an epiminocyclohept[b]indole scaffold. This antagonist was synthesized on a multi-gram scale for advanced biological testing, highlighting the compound's utility in synthesizing biologically active molecules (Isherwood et al., 2012).
Application in Chemical Synthesis
- 2-tert-Butyl-5,6,7,8,9,10-hexahydrocyclohepta[b]indole was synthesized from cycloheptanone and (4-tert-butylphenyl)hydrazine hydrochloride, demonstrating the compound's role in diverse chemical synthesis processes (Falke et al., 2011).
Enantioselective Design of Potential Antipsychotics
- The compound has been part of studies examining its enantiomers for affinity toward 5-HT2 and D2 receptors, which is an enantioselective approach towards designing potential atypical antipsychotics (Mewshaw et al., 1993).
Bridged Gamma-Carbolines Research
- Research into bridged gamma-carbolines, including 5,6,7,8,9,10-hexahydro-7,10-iminocyclohept[b]indoles, has shown their potential in targeting serotonin 5-HT2 and dopamine D2 receptors, important for neurological studies (Mewshaw et al., 1993).
Heterocyclic Compounds Research
- The compound's derivative, 5-chloro-2-thiophenesulfonyl chloride, has been studied for reactions with various agents, contributing to the understanding of heterocyclic compounds and their chemical reactions (Obafemi, 1982).
Intramolecular Friedel–Crafts Cyclizations
- The compound has been involved in the synthesis of indole-fused medium-sized N-heterocyclic systems via intramolecular Friedel–Crafts cyclizations, illustrating its versatility in complex organic synthesis (El-Aal & Khalaf, 2019).
Tandem Copper Catalysis
- 3-Sulfonyl[1,2,3]triazolo[4,5-b]indoles, derived from the compound, have been efficiently prepared via tandem catalysis, showcasing its utility in advanced catalysis techniques (Xing et al., 2014).
Safety and Hazards
特性
IUPAC Name |
5,6,7,8,9,10-hexahydrocyclohepta[b]indole-2-sulfonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNO2S/c14-18(16,17)9-6-7-13-11(8-9)10-4-2-1-3-5-12(10)15-13/h6-8,15H,1-5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLXRXUUYEGNTOH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(CC1)NC3=C2C=C(C=C3)S(=O)(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.77 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
2-(2,3-Difluorophenyl)-1-(3-phenylpyrrolidin-1-yl)ethan...
Cat. No.: B2361933
CAS No.: 2034321-23-6
1-((1-(1-(2-(1H-benzo[d][1,2,3]triazol-1-yl)acetyl)azet...
Cat. No.: B2361934
CAS No.: 2034545-39-4
1-(6-Fluoroquinoline-8-carbonyl)-2-(trifluoromethyl)pyr...
Cat. No.: B2361939
CAS No.: 2094846-34-9
3-(2-bromophenyl)-1-((1R,3s,5S)-3-(pyridin-2-yloxy)-8-a...
Cat. No.: B2361940
CAS No.: 2108394-19-8
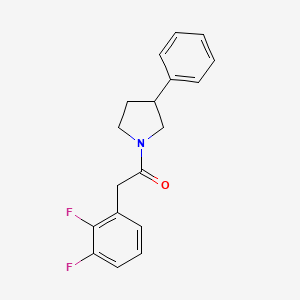
![1-((1-(1-(2-(1H-benzo[d][1,2,3]triazol-1-yl)acetyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one](/img/structure/B2361934.png)
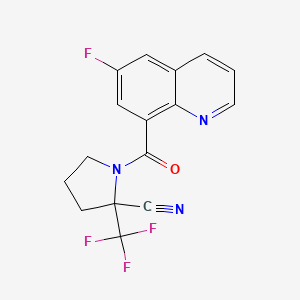
![3-(2-bromophenyl)-1-((1R,3s,5S)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one](/img/structure/B2361940.png)


